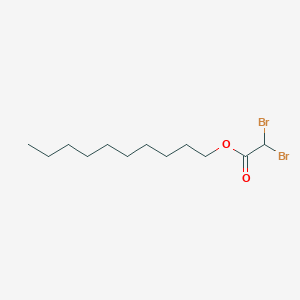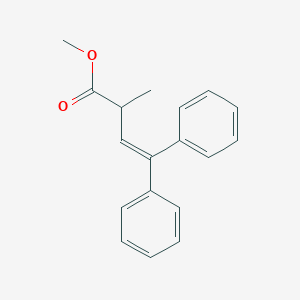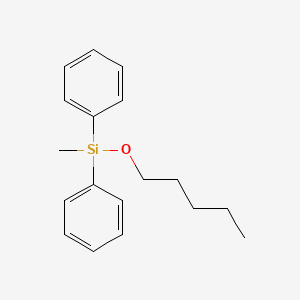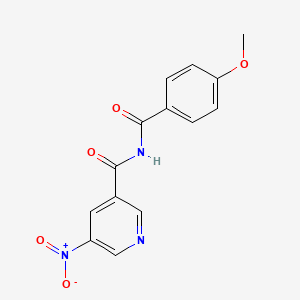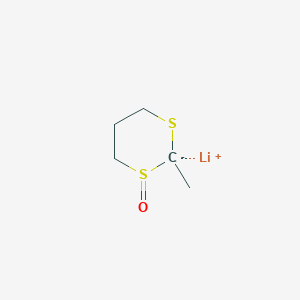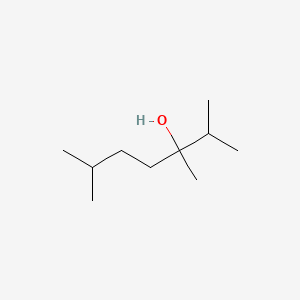
2,3,6-Trimethylheptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trimethylheptan-3-ol is an organic compound classified as an alcohol. It is a branched-chain alcohol with the molecular formula C10H22O. This compound is characterized by the presence of three methyl groups attached to a heptane backbone, with a hydroxyl group (-OH) at the third carbon position. The structure of this compound contributes to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,6-Trimethylheptan-3-ol can be synthesized through various organic synthesis methods. One common approach involves the hydrolysis of corresponding alkyl halides. For instance, the reaction of 2,3,6-trimethylheptane with a strong base like potassium hydroxide (KOH) in an aqueous solution can yield this compound through a nucleophilic substitution mechanism .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of ketones or aldehydes. This process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired alcohol product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
2,3,6-Trimethylheptan-3-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trimethylheptan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Trimethylpentan-3-ol
- 2,3,5-Trimethylhexan-3-ol
- 2,3,6-Trimethylheptane
Uniqueness
2,3,6-Trimethylheptan-3-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structural arrangement imparts distinct chemical and physical properties, differentiating it from other similar compounds. For example, the presence of three methyl groups at specific positions on the heptane backbone influences its boiling point, solubility, and reactivity compared to other branched alcohols .
Propiedades
Número CAS |
58046-40-5 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,3,6-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-7-10(5,11)9(3)4/h8-9,11H,6-7H2,1-5H3 |
Clave InChI |
BAZNZYUOJWCTIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


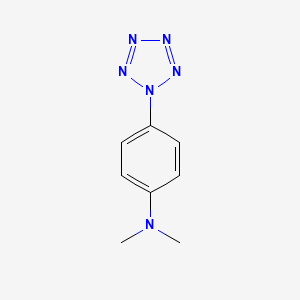

![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
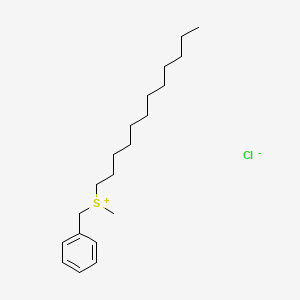
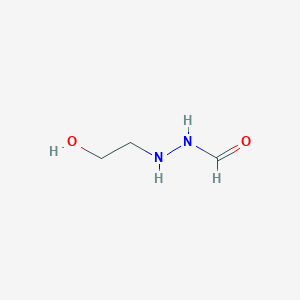
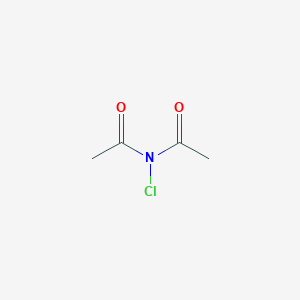
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

